[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2,6-difluorobenzoate
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Overview
Description
[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2,6-difluorobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of [2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2,6-difluorobenzoate is not fully understood. However, it has been suggested that the compound may interact with specific proteins or enzymes in biological systems, leading to changes in their activity or function.
Biochemical and Physiological Effects
Studies have shown that [2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2,6-difluorobenzoate can induce apoptosis, or programmed cell death, in cancer cells. It has also been reported to possess anti-inflammatory and anti-oxidant properties, which may have potential therapeutic applications in various diseases, such as arthritis and neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using [2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2,6-difluorobenzoate in lab experiments is its high selectivity and sensitivity for the detection of metal ions in biological samples. However, the compound has limitations in terms of its solubility and stability, which may affect its effectiveness in certain experimental conditions.
Future Directions
There are several future directions for the research and development of [2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2,6-difluorobenzoate. One potential area of focus is the synthesis of novel derivatives with improved solubility and stability properties. Another direction is the exploration of the compound's potential therapeutic applications in various diseases, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the compound's mechanism of action and its interactions with specific proteins or enzymes in biological systems.
Synthesis Methods
The synthesis of [2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2,6-difluorobenzoate involves the reaction of 2,6-difluorobenzoic acid with cyclohex-3-ene-1-amine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The resulting product is then treated with ethyl chloroformate to obtain the final product.
Scientific Research Applications
[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2,6-difluorobenzoate has been extensively studied for its potential applications in various fields of scientific research. It has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological samples. It has also been utilized as a building block for the synthesis of novel compounds with potential anti-cancer and anti-inflammatory activities.
properties
IUPAC Name |
[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2,6-difluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2NO3/c18-13-7-4-8-14(19)16(13)17(22)23-11-15(21)20-10-9-12-5-2-1-3-6-12/h4-5,7-8H,1-3,6,9-11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIUVZDYFOKYAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)COC(=O)C2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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